molecular formula C24H19NO3Sn B15172297 5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one CAS No. 915306-57-9

5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one

Cat. No.: B15172297
CAS No.: 915306-57-9
M. Wt: 488.1 g/mol
InChI Key: NXQQBWCAAKLUEQ-UHFFFAOYSA-M
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Description

5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one is a specialized organotin compound of interest in synthetic and medicinal chemistry research. This chemical features a pyridinone core, a privileged structure in pharmaceutical agents, functionalized with a triphenylstannyl ester group. The primary research value of this reagent lies in its potential application as an intermediate in cross-coupling reactions, such as Stille couplings, which are pivotal for constructing carbon-carbon bonds in complex molecule synthesis. Its mechanism of action in these contexts involves the transfer of the 5-carboxypyridin-2(1H)-one moiety to an electrophilic partner, catalyzed by palladium complexes, enabling the synthesis of novel compound libraries for biological screening. Researchers may employ this compound in the development of new active agents or as a building block for functional materials. The triphenyltin group is known to confer biological activity, and derivatives have been explored for various applications, though specific cytotoxic or biocidal properties of this exact molecule may not be fully characterized. As with all organotin compounds, safe handling procedures are essential. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

915306-57-9

Molecular Formula

C24H19NO3Sn

Molecular Weight

488.1 g/mol

IUPAC Name

triphenylstannyl 6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C6H5NO3.3C6H5.Sn/c8-5-2-1-4(3-7-5)6(9)10;3*1-2-4-6-5-3-1;/h1-3H,(H,7,8)(H,9,10);3*1-5H;/q;;;;+1/p-1

InChI Key

NXQQBWCAAKLUEQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CNC(=O)C=C4

Origin of Product

United States

Preparation Methods

The synthesis of 5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one typically involves the reaction of pyridin-2(1H)-one with triphenylstannyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannyl group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The stannyl group can be oxidized to form the corresponding stannic oxide derivative.

    Reduction: The compound can be reduced to remove the stannyl group, yielding the parent pyridinone.

    Substitution: The triphenylstannyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one involves its interaction with specific molecular targets. The triphenylstannyl group can interact with biological macromolecules, potentially inhibiting their function. The pyridinone core can also participate in various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Pyridin-2(1H)-one Derivatives

Structural and Functional Group Variations

The pyridin-2(1H)-one scaffold is highly versatile, with substitutions at the C-3, C-4, or C-5 positions significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Formula Molecular Weight Key Features Reported Applications
5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one SnPh₃ group at C-5 via ester linkage C₂₇H₂₁NO₃Sn ~527.1 (calc.) High steric bulk; potential catalytic or organometallic reactivity Limited data; inferred from organotin chemistry
5-((Trimethylsilyl)ethynyl)pyridin-2(1H)-one Trimethylsilyl (TMS)-ethynyl at C-5 C₁₀H₁₃NOSi 191.3 Silicon-based substituent; enhanced stability for synthetic intermediates Material science intermediates
5-(3,5-Difluorophenyl)pyridin-2(1H)-one 3,5-Difluorophenyl at C-5 C₁₁H₇F₂NO 223.2 Fluorine-enhanced lipophilicity; potential CNS activity Therapeutic candidates (e.g., kinase inhibitors)
1-Benzyl-5-(triazolyl)pyridin-2(1H)-one Benzyl and triazolyl groups at C-1 and C-5 C₁₇H₁₆N₄OS 348.4 Sulfur-containing heterocycle; possible antimicrobial or antiviral activity Drug discovery scaffolds
5-(Phenylamino)pyridin-2(1H)-one derivatives Phenylamino at C-5 Variable ~300–400 Hydrogen-bonding capacity; mechanical allodynia modulation Analgesic agents

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling reactions between pyridin-2(1H)-one derivatives and triphenylstannyl reagents. A common approach uses nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Stille coupling) under inert atmospheres. Reaction solvents (e.g., THF, DMF) and temperature (60–100°C) significantly impact yield. For example, and highlight the use of anhydrous conditions to prevent hydrolysis of the stannyl group, with yields ranging from 23% to 67% depending on substituents and purification methods .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F, if applicable) is essential for verifying the stannyl and carbonyl groups. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm⁻¹). and emphasize using high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns of tin-containing compounds .

Q. How does the triphenylstannyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The triphenylstannyl moiety acts as a directing group, facilitating transmetallation in palladium-catalyzed reactions. However, steric hindrance from the phenyl groups can reduce reaction efficiency. notes that substituting the stannyl group with trifluoromethyl or organyl groups alters regioselectivity in subsequent reactions .

Advanced Research Questions

Q. What strategies can mitigate low solubility of this compound in aqueous systems for biological assays?

  • Methodological Answer : Co-solvents (e.g., DMSO or cyclodextrins) or structural modifications (e.g., introducing polar substituents like hydroxyl or amine groups) improve solubility. highlights that derivatives with enhanced polarity show better bioavailability without compromising stability .

Q. How can computational modeling guide the design of derivatives with improved binding to biological targets (e.g., HIV reverse transcriptase)?

  • Methodological Answer : Molecular docking and molecular dynamics simulations predict interactions between the stannyl-carbonyl moiety and active sites. and demonstrate that pyridin-2(1H)-one hybrids with electron-withdrawing groups (e.g., trifluoromethyl) enhance binding affinity to HIV-1 reverse transcriptase mutants .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Reproducibility studies under standardized conditions (e.g., fixed concentrations, cell lines) and meta-analyses of published datasets are critical. and recommend validating activity against clinically relevant mutant strains using crystallographic data to clarify mechanistic discrepancies .

Q. How can reaction conditions be optimized to minimize tin waste and improve sustainability?

  • Methodological Answer : Catalytic methods using sub-stoichiometric tin reagents or tin-free alternatives (e.g., silane or boronate derivatives) reduce environmental impact. reports successful synthesis of analogs using greener solvents (e.g., ethanol/water mixtures) without sacrificing yield .

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